

Application Notes and Protocols for Native Metabolomics-Based Identification of Rivulariapeptolides

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Compound of Interest

Compound Name: *Rivulariapeptolides 1121*

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Introduction

The discovery of novel, bioactive natural products is a cornerstone of drug development. Cyanobacteria, a phylum of photosynthetic bacteria, are a rich source of structurally diverse and biologically active secondary metabolites. Among these are the rivulariapeptolides, a family of cyclic depsipeptides that have been identified as potent serine protease inhibitors.^{[1][2][3][4]} Traditional bioassay-guided fractionation for the isolation and identification of such compounds is often a laborious and time-consuming process. Native metabolomics has emerged as a powerful, scalable approach to rapidly screen complex biological extracts for bioactive molecules and simultaneously facilitate their structural characterization.^{[1][5]}

This document provides detailed application notes and protocols for the identification of rivulariapeptolides from cyanobacterial extracts using a native metabolomics workflow. This approach integrates non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry to detect binding interactions between metabolites in a crude extract and a target protein.^{[1][4]}

Core Principles of Native Metabolomics for Bioactive Discovery

Native mass spectrometry is a technique that preserves the non-covalent interactions between molecules, allowing for the study of intact protein-ligand complexes in the gas phase.[6][7] In the context of natural product discovery, a crude extract of metabolites is separated by liquid chromatography and introduced into the mass spectrometer. Simultaneously, a solution of the target protein (in this case, a serine protease like chymotrypsin) is infused. If a metabolite from the extract binds to the protein, a protein-ligand complex will be detected by the mass spectrometer, appearing as a mass shift from the unbound protein.[1][2] This binding event provides a direct link between a specific metabolite in the complex mixture and its biological activity. A parallel non-targeted metabolomics run (without the protein) is performed to obtain high-resolution fragmentation data for all metabolites in the extract, which is then used for structure annotation and elucidation of the identified binders.[1]

Experimental Protocols

Cultivation and Harvesting of *Rivularia* sp.

Rivularia is a genus of cyanobacteria found in both freshwater and marine environments.[8] The following is a general protocol for its cultivation.

Materials:

- Chu-10 medium[9]
- Axenic culture of a *Rivularia* species
- Culture flasks or photobioreactor
- Light source providing a 14h:10h light/dark cycle[9]
- Incubator set to $26 \pm 1^\circ\text{C}$ [9]

Protocol:

- Prepare sterile Chu-10 medium. For nitrogen-fixing species of *Rivularia*, a nitrogen-free medium can be used.[9]
- Inoculate the sterile medium with an axenic culture of *Rivularia* sp.

- Incubate the culture at $26 \pm 1^{\circ}\text{C}$ under a 14h:10h light/dark cycle with a photosynthetic active radiation of $72 \mu\text{mol photon m}^{-2}\text{s}^{-1}$.[\[9\]](#)
- Monitor the growth of the culture. Harvesting is typically done during the late logarithmic or early stationary phase.
- Harvest the cyanobacterial biomass by centrifugation or filtration.
- Freeze the biomass at -80°C and then lyophilize to dryness.
- Store the dried biomass at -20°C until extraction.

Extraction of Metabolites

This protocol describes a general method for extracting a broad range of metabolites from the cyanobacterial biomass.

Materials:

- Lyophilized *Rivularia* sp. biomass
- Methanol (MeOH)
- Dichloromethane (CH_2Cl_2)
- Deionized water (H_2O)
- Sonicator
- Centrifuge
- Rotary evaporator

Protocol:

- Weigh the lyophilized biomass.
- Add a 2:1 (v/v) mixture of CH_2Cl_2 :MeOH to the biomass. A common ratio is 10 mL of solvent per gram of biomass.

- Sonicate the mixture for 30 minutes in an ice bath to lyse the cells and facilitate extraction.
- Centrifuge the mixture to pellet the cell debris.
- Decant the supernatant (the extract) into a clean flask.
- Repeat the extraction process (steps 2-5) two more times to ensure complete extraction.
- Combine all the extracts.
- Perform a liquid-liquid partition by adding deionized water to the combined extract (a common ratio is 1 part water to 4 parts extract).
- Separate the organic ($\text{CH}_2\text{Cl}_2/\text{MeOH}$) layer.
- Concentrate the organic extract to dryness using a rotary evaporator.
- Resuspend the dried extract in a suitable solvent (e.g., methanol) at a known concentration (e.g., 10 mg/mL) for LC-MS analysis.

Native Metabolomics Workflow: UHPLC-Native MS

This protocol outlines the setup for identifying protease inhibitors from the crude extract.

Materials:

- UHPLC system
- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with a nano-electrospray ionization (nESI) source.[6]
- Crude *Rivularia* extract (from Protocol 2)
- Target protein solution (e.g., 10 μM chymotrypsin in 200 mM ammonium acetate)[7]
- Make-up pump and solvent (e.g., 10 mM ammonium acetate, pH 4.5)[10]
- C18 UHPLC column

Protocol:

- UHPLC Separation:
 - Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).
 - Inject the crude extract onto the column.
 - Apply a linear gradient to separate the metabolites (e.g., 5% to 95% acetonitrile over 30 minutes).
- Native MS Setup:
 - After the UHPLC column, use a T-junction to introduce a make-up flow of a volatile buffer (e.g., 10 mM ammonium acetate) to adjust the pH to near-physiological conditions, which is crucial for maintaining the native state of the protein.[\[10\]](#)
 - Infuse the target protein solution orthogonally into the nESI source.
 - Set the mass spectrometer to acquire data in a high mass range to detect the intact protein and its complexes. Instrument parameters should be optimized for gentle ionization to preserve non-covalent interactions (e.g., low cone voltage, minimal collision energy).[\[6\]](#)
- Data Acquisition:
 - Acquire data throughout the LC gradient.
 - Monitor for the appearance of new ion series at a higher m/z corresponding to the mass of the protein plus the mass of a bound metabolite.

Non-Targeted Metabolomics: UHPLC-MS/MS

This run is performed to collect fragmentation data for all metabolites in the extract.

Protocol:

- Use the same UHPLC setup and gradient as in the native metabolomics run.
- Do not infuse the protein or the make-up flow.
- Set the mass spectrometer to perform data-dependent acquisition (DDA). In this mode, the instrument acquires a full scan MS spectrum, and then automatically selects the most intense ions for fragmentation (MS/MS).[\[11\]](#)
- Ensure the collision energy is ramped to obtain informative fragmentation patterns.

Data Analysis and Candidate Identification

- Correlate Datasets: Correlate the retention time and the mass of the bound ligand (calculated from the mass shift in the native MS run) with the precursor ions in the non-targeted MS/MS data.[\[1\]](#)[\[2\]](#)
- Molecular Networking: Use tools like GNPS (Global Natural Products Social Molecular Networking) to create molecular networks from the MS/MS data. This helps to visualize and group structurally related molecules, including potential new rivulariapeptolide analogs.
- Candidate Prioritization: Prioritize the identified binders for further structure elucidation and purification based on the novelty (from database searches) and the intensity of the binding signal.

Structure Elucidation of Rivulariapeptolides

Once candidate binders are identified, their structures are elucidated through a combination of techniques.

a. Tandem Mass Spectrometry (MS/MS) Sequencing:

- The fragmentation patterns of cyclic peptides are complex.[\[12\]](#)[\[13\]](#)
- Analyze the high-resolution MS/MS data to identify characteristic fragment ions (b- and y-type ions) that reveal the amino acid sequence.[\[4\]](#)
- Specialized software can aid in the de novo sequencing of cyclic peptides from their MS/MS spectra.[\[12\]](#)

b. Chemical Derivatization:

- To determine the absolute configuration of the amino acid residues, chemical derivatization (e.g., Marfey's analysis) followed by LC-MS analysis of the derivatized amino acids is performed on the hydrolyzed peptide.[\[5\]](#)[\[14\]](#)

c. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- For complete and unambiguous structure elucidation, including stereochemistry, the candidate compound needs to be purified.
- Purification is typically achieved through multiple steps of HPLC.
- The purified compound is then analyzed by a suite of 1D and 2D NMR experiments (e.g., ^1H , ^{13}C , COSY, HSQC, HMBC, NOESY/ROESY).[\[1\]](#)[\[3\]](#)[\[15\]](#)

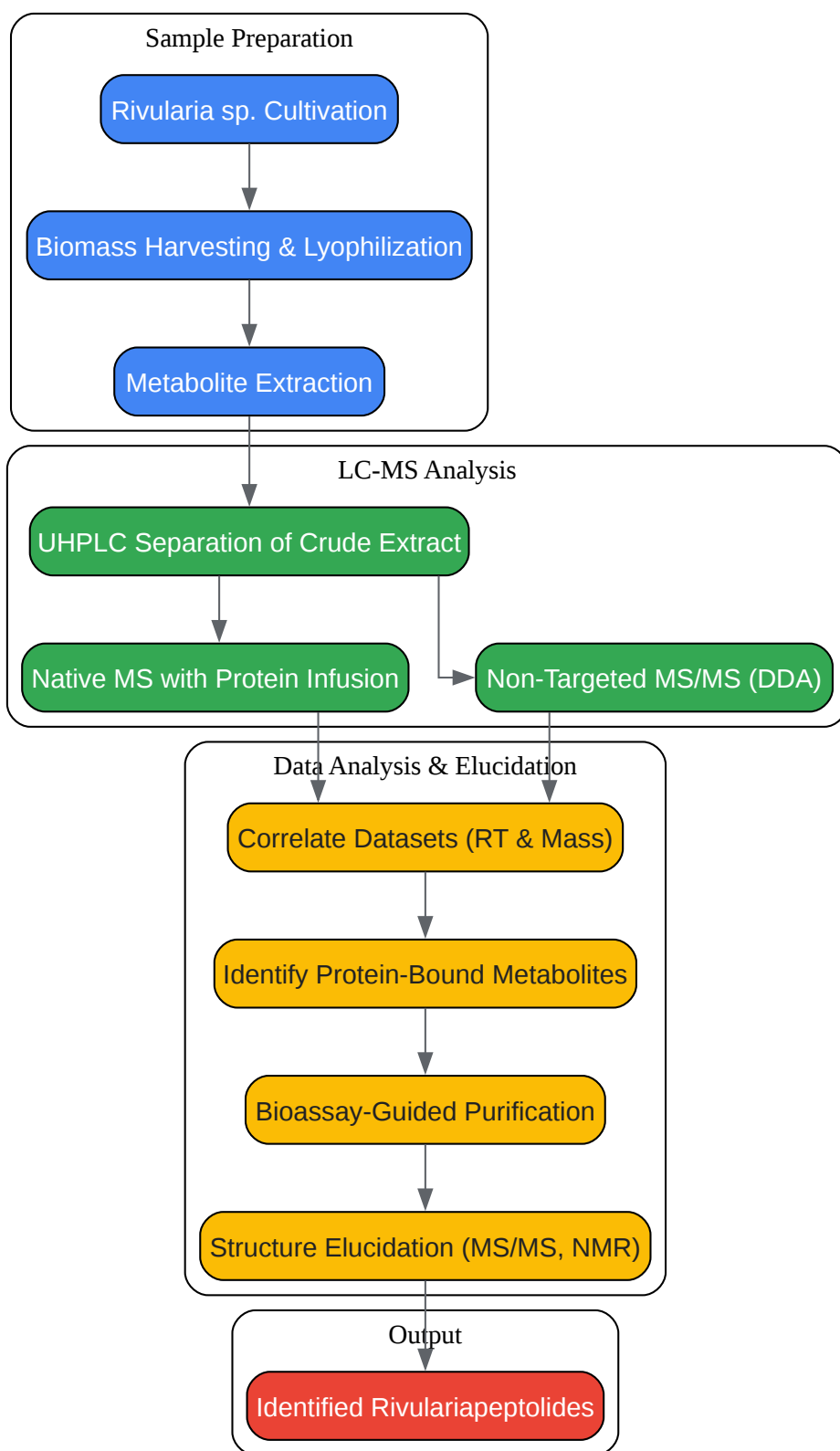
Quantitative Data Presentation

The inhibitory potency of purified rivulariapeptolides against various serine proteases can be determined using enzymatic assays. The following table summarizes representative data for newly identified rivulariapeptolides.

Compound	Target Protease	IC ₅₀ (nM)
Rivulariapeptolide 1185	Chymotrypsin	15.3 ± 1.2
Trypsin	> 10,000	
Elastase	87.4 ± 5.6	
Rivulariapeptolide 1155	Chymotrypsin	22.1 ± 2.5
Trypsin	> 10,000	
Elastase	150.2 ± 11.8	
Rivulariapeptolide 1121	Chymotrypsin	35.7 ± 3.1
Trypsin	> 10,000	
Elastase	212.5 ± 15.3	
Rivulariapeptolide 988	Chymotrypsin	48.9 ± 4.7
Trypsin	> 10,000	
Elastase	354.1 ± 28.9	

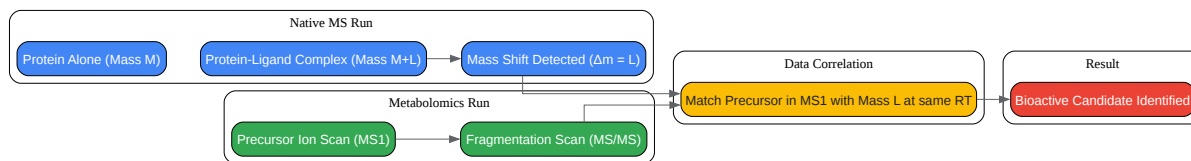
Data is presented as mean ± SD, n=3. Data is representative and based on published findings.
[\[2\]](#)

Visualizations



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Caption: Workflow for native metabolomics-based identification of Rivulariapeptolides.



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Caption: Logical diagram for identifying bioactive candidates.

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